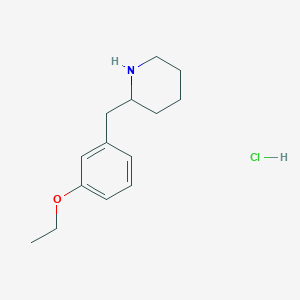![molecular formula C14H23ClN2O3 B1341405 N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride CAS No. 1051368-84-3](/img/structure/B1341405.png)
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride (NAMPH) is a synthetic organic compound used in a variety of scientific applications. It is a white, odorless, crystalline compound that is water-soluble and has a melting point of approximately 140°C. NAMPH is used in a variety of scientific applications, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Thiophene Analogues and Carcinogenic Evaluation
- Thiophene Derivatives : Studies on thiophene analogues, which share structural similarities with aromatic compounds, have focused on synthesizing and evaluating their potential carcinogenicity. For example, compounds such as 5-p-acetamidophenyl-2-thiophenamine hydrochloride were synthesized and evaluated for carcinogenic potential using assays like the Salmonella reverse-mutation assay and cell-transformation assay. The outcomes suggest the importance of understanding chemical behavior and potential health risks when exploring applications of new compounds (Ashby et al., 1978).
Advanced Oxidation Processes for Acetaminophen Degradation
- Environmental Applications : Research on the degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) reveals the pathways, by-products, and biotoxicity of such processes. This indicates the relevance of understanding the environmental fate and treatment options for chemicals, which could apply to the degradation or recycling of similar compounds (Qutob et al., 2022).
Biological Effects of Acetamide and Derivatives
- Biological and Environmental Effects : A review of the biological effects of acetamide, formamide, and their derivatives provides insights into the toxicology and potential environmental impacts of such compounds. Understanding the biological responses and environmental fate of these chemicals is crucial for assessing the safety and applicability of new chemical entities (Kennedy, 2001).
AMPA Receptor Agonists for Depression Treatment
- Pharmacological Applications : The exploration of AMPA receptor agonists for depression treatment highlights the therapeutic potential of targeting specific receptors in the brain. Research in this area suggests the importance of investigating how similar compounds might modulate neurological pathways for therapeutic benefits (Yang et al., 2012).
特性
IUPAC Name |
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-4-5-11-8-13(18-3)14(9-12(11)15)19-7-6-16-10(2)17;/h8-9H,4-7,15H2,1-3H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODOCUMADIVDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1N)OCCNC(=O)C)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














